3-[5-(Trifluoromethyl)-2-pyridinyl]aniline
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Overview
Description
3-[5-(Trifluoromethyl)-2-pyridinyl]aniline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with aniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
3-[5-(Trifluoromethyl)-2-pyridinyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline exerts its effects is largely dependent on its specific application. In pharmaceuticals, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline is unique due to the presence of both a trifluoromethyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing capability and enhanced stability, making it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-5-11(17-7-9)8-2-1-3-10(16)6-8/h1-7H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNOBLOCBYEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594700 |
Source
|
Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-00-8 |
Source
|
Record name | 3-[5-(Trifluoromethyl)-2-pyridinyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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